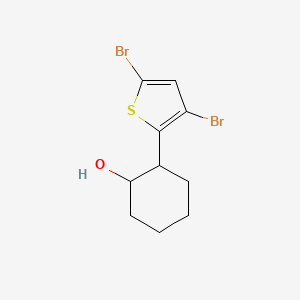
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is an organic compound that features a cyclohexane ring bonded to a thiophene ring substituted with two bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a coupling reaction with cyclohexanone. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting dibromothiophene is then subjected to a Grignard reaction with cyclohexanone to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to form a thiophene ring without halogen substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) can be employed.
Major Products
Oxidation: Formation of 2-(3,5-Dibromothiophen-2-yl)cyclohexanone.
Reduction: Formation of 2-(thiophen-2-yl)cyclohexan-1-ol.
Substitution: Formation of 2-(3,5-disubstituted-thiophen-2-yl)cyclohexan-1-ol.
Scientific Research Applications
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dibromothiophen-2-yl)cyclohexanone
- 2-(Thiophen-2-yl)cyclohexan-1-ol
- 2-(3,5-Dichlorothiophen-2-yl)cyclohexan-1-ol
Uniqueness
2-(3,5-Dibromothiophen-2-yl)cyclohexan-1-ol is unique due to the presence of both bromine atoms and a hydroxyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
88089-20-7 |
|---|---|
Molecular Formula |
C10H12Br2OS |
Molecular Weight |
340.08 g/mol |
IUPAC Name |
2-(3,5-dibromothiophen-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H12Br2OS/c11-7-5-9(12)14-10(7)6-3-1-2-4-8(6)13/h5-6,8,13H,1-4H2 |
InChI Key |
ZAFCPQIXEPDCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=C(C=C(S2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















